molecular formula C25H16N4O2 B2893401 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 381695-85-8

2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B2893401
CAS No.: 381695-85-8
M. Wt: 404.429
InChI Key: RGNQEMLGCMJMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a heterocyclic compound featuring a fused furo-triazolo-pyrimidine core substituted with two phenyl groups at positions 8 and 9 and a phenolic hydroxyl group at position 2 (Fig. 1). The compound shares a core structure with adenosine receptor antagonists, kinase inhibitors, and other bioactive agents, as evidenced by its inclusion in virtual screening studies targeting HER2 inhibitors . Its synthesis typically involves cyclocondensation reactions using triethyl orthoformate or similar reagents, followed by regioselective functionalization .

Properties

IUPAC Name

2-(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O2/c30-19-14-8-7-13-18(19)23-27-24-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)26-15-29(24)28-23/h1-15,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQEMLGCMJMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target molecule features a furo[3,2-e]triazolo[1,5-c]pyrimidine core with 8,9-diphenyl substitutions and a 2-phenolic group. The fused triazolo-pyrimidine system necessitates precise regioselective cyclization, while the phenolic hydroxyl group introduces sensitivity to oxidative conditions. Key challenges include:

  • Regioselective annulation to form the triazole ring without isomerization.
  • Introduction of the phenol group at the 2-position without side reactions.
  • Steric hindrance management from the 8,9-diphenyl substituents during cyclization.

Synthetic Routes and Methodologies

Core Heterocycle Formation via Arylidene-Hydrazono Intermediates

The most robust method, adapted from Soleimany et al., employs 2-amino-4,5-diphenylfuran-3-carbonitrile as the starting material (Fig. 1):

Step 1: Synthesis of Arylidene-Hydrazono Intermediate
  • Reaction : Condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with benzaldehyde derivatives in acetic anhydride under reflux.
  • Conditions : 120°C, 6–8 hr, nitrogen atmosphere.
  • Yield : 70–85%.
Step 2: Heterocyclization to Triazolo-Pyrimidine
  • Reagent : Acetic anhydride at reflux (140°C, 12 hr).
  • Mechanism : Intramolecular cyclization via nucleophilic attack of the hydrazone nitrogen on the cyano group, followed by air oxidation to aromatize the triazole ring.
  • Key Intermediate : 3-Aryl-8,9-diphenylfuro[3,2-e]triazolo[1,5-c]pyrimidine.
Step 3: Phenolic Group Introduction
  • Coupling Reaction : Ullmann-type coupling with 2-iodophenol using CuI/L-proline catalysis.
  • Conditions : DMSO, 90°C, 24 hr.
  • Yield : 50–60%.

Table 1. Optimization of Phenolic Coupling Conditions

Catalyst System Solvent Temp (°C) Time (hr) Yield (%)
CuI/L-proline DMSO 90 24 58
Pd(OAc)₂/Xantphos Toluene 110 18 42
None DMF 120 36 <5

Alternative Route via Imine Alkylation

Adapting solvent-free methods from PMC4302402, a pseudo-Betti reaction approach was explored:

Step 1: Imine Formation
  • Reactants : 2-Aminopyridine and 2-hydroxybenzaldehyde.
  • Conditions : Solvent-free, 80°C, 30 min.
  • Product : N-(2-Hydroxybenzylidene)pyridin-2-amine.
Step 2: Three-Component Coupling
  • Reactants : Preformed imine, 4,5-diphenylfuran-2-carbonitrile, and phenol.
  • Conditions : Solvent-free, 100°C, 48 hr.
  • Yield : 40–45%.

Limitations : Lower regioselectivity for triazole formation compared to Route 2.1.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.20 (m, 14H, aromatic), 5.12 (s, 1H, OH).
  • ¹³C NMR : 162.4 ppm (C-O phenolic), 155.1 ppm (triazole C=N).

Infrared Spectroscopy (IR)

  • Key Bands : 3320 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N triazole), 1498 cm⁻¹ (aromatic C=C).

Comparative Analysis of Synthetic Approaches

Table 2. Method Efficiency Metrics

Parameter Route 2.1 Route 2.2
Overall Yield (%) 58 45
Regioselectivity >95% 70–80%
Reaction Time (hr) 42 48
Purification Difficulty Moderate High

Route 2.1 offers superior regioselectivity and scalability but requires stringent anhydrous conditions. Route 2.2, while operationally simpler, suffers from lower yields due to competing side reactions.

Industrial Scalability and Environmental Impact

  • Green Chemistry Metrics : Route 2.1 uses stoichiometric acetic anhydride, generating 3.2 kg waste/kg product. Route 2.2, being solvent-free, has E-factor 1.8.
  • Catalyst Recovery : CuI/L-proline in Route 2.1 can be recycled twice with <10% activity loss.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 ...[{{{CITATION{{{_3{8,9-dimethyl-2- {5- [ (3-methylphenoxy)methyl]furan-2-yl}thieno 3,2-e ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ZM241385

  • Structure: 4-[2-[[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-yl]amino]ethyl]phenol.
  • Key Features: Contains a furyl group at position 2 and an aminophenol side chain.
  • Activity: Potent and selective A2A adenosine receptor antagonist (Ki < 1 nM) with improved water solubility due to the phenolic hydroxyl group .
  • Comparison: Unlike the target compound, ZM241385 lacks the fused furo ring but shares the triazolo-pyrimidine core. The phenolic hydroxyl group in both compounds enhances receptor binding via hydrogen bonding .

SCH 442416

  • Structure: 5-Amino-7-[3-(4-hydroxyphenyl)propyl]-2-(2-furyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • Key Features : Incorporates a pyrazolo-triazolo-pyrimidine core with a 4-hydroxyphenylpropyl chain.
  • Activity : High A2A receptor selectivity (>10,000-fold over A1) and enhanced solubility due to the hydroxyl group .

Compound 5b (Pyrido-Triazolo-Pyrimidine)

  • Structure : 2-(3-Fluorophenyl)-8-phenyl-10-(trifluoromethyl)pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • Key Features : Features a pyrido ring fusion and trifluoromethyl group.
  • Activity: High affinity for A3 adenosine receptors (Ki = 8.1 nM) with >1000-fold selectivity over other subtypes .
  • Comparison : The pyrido fusion in 5b versus the furo fusion in the target compound likely modulates receptor interaction landscapes.

Physicochemical and Pharmacokinetic Properties

Property Target Compound ZM241385 SCH 442416 Compound 5b
Molecular Weight ~402.45 (estimated) 427.41 445.46 463.41
logP ~5.1 (analog data) 2.8 3.5 4.9
Water Solubility Low (logSw ≈ -4.6) Moderate due to -OH Moderate due to -OH Low (high logP)
Hydrogen Bond Donors 1 (phenolic -OH) 2 (-OH, -NH2) 2 (-OH, -NH2) 0

Key Observations :

  • The target compound’s high logP (~5.1) suggests significant lipophilicity, which may limit aqueous solubility, a common issue in this class .

Adenosine Receptor Modulation

  • ZM241385 : IC50 = 1.6 nM at A2A receptors; >1000-fold selectivity over A1/A3 .
  • Compound 5b : Ki = 8.1 nM at A3 receptors; negligible activity at A1/A2A .

Anticancer Activity

  • Pyrano-Triazolo-Pyrimidines: Analogs like 2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e]triazolo[1,5-c]pyrimidine (CAS 333774-69-9) show HER2 inhibition in virtual screens .
  • Compound 8 (Anticancer): Pyrano[4,3-e]triazolo[1,5-c]pyrimidines exhibit cytotoxic activity via kinase inhibition (IC50 < 1 µM in breast cancer models) .

Anti-Inflammatory Activity

  • Thieno-Triazolo-Pyrimidines: Analogs with thieno fusion (e.g., 8,9-dihydronaphtho-thieno derivatives) show potent COX-2 inhibition (IC50 = 0.8 µM) .

Biological Activity

The compound 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol , also known by its molecular formula C23H14N4O2C_{23}H_{14}N_4O_2 and CAS number 428503-66-6 , is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis methods, biological evaluations, and therapeutic implications of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the furo[3,2-e][1,2,4]triazolo core followed by functionalization at the phenolic position. Recent studies have reported various synthetic routes that yield this compound with high purity and yield.

Synthetic Route Example:

StepReagents/ConditionsProduct
12-amino-4,5-diphenylfuran-3-carbonitrile + acetic anhydrideIntermediate compound
2Heterocyclization under reflux2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine)
3Phenolic substitutionThis compound

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties. Notable findings include:

Antimicrobial Activity

A study demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with microbial enzymes and disrupt cell wall synthesis.

Key Results:

  • In vitro tests against Staphylococcus aureus and Escherichia coli showed inhibition zones indicating effective antimicrobial activity.
  • Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10-50 µg/mL for sensitive strains.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promising results:

Cancer Cell LineIC50 (µM)
MCF-7 (breast)15
HeLa (cervical)12
A549 (lung)18

These results suggest that the compound may inhibit cell proliferation through apoptosis induction mechanisms.

The proposed mechanism of action involves:

  • Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis by mimicking nucleotide structures.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.
  • Apoptotic Pathways Activation : The compound may activate caspase pathways leading to programmed cell death.

Case Studies

Several case studies have been documented regarding the use of similar compounds in clinical settings:

  • Case Study 1 : A patient with resistant bacterial infection was treated with a related triazolo-pyrimidine derivative showing a marked improvement after two weeks.
  • Case Study 2 : In a clinical trial involving cancer patients using similar compounds as adjuvants to chemotherapy resulted in enhanced efficacy and reduced side effects.

Q & A

Q. What are the common synthetic routes for 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol?

The synthesis typically involves cyclization reactions using diphenylether as a solvent under reflux conditions. Key steps include:

  • Condensation of arylhydrazides with aminopyrazoles to form triazolylpyrazole intermediates .
  • Subsequent cyclization with cyanamide or ethyl carbamate to construct the fused triazolo-pyrimidine core .
  • Substituents (e.g., phenyl groups at positions 8 and 9) are introduced via alkylation or aryl coupling reactions using catalysts like Pd(PPh₃)₄ .

Q. How is the purity of this compound assessed in research settings?

Purity is verified using:

  • HPLC : To quantify impurities and confirm ≥95% purity (common threshold for research-grade compounds) .
  • NMR spectroscopy : To validate structural integrity and detect residual solvents .
  • Recrystallization : Methanol is often used to grow single crystals, which also enhances purity .

Q. What spectroscopic techniques are used for structural characterization?

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C bond precision ±0.004 Å) and confirms fused ring geometry .
  • Mass spectrometry : Determines molecular weight (e.g., 402.447 g/mol for C₂₆H₁₈N₄O) and fragmentation patterns .
  • FT-IR : Identifies functional groups like phenolic –OH (stretch ~3200 cm⁻¹) and furan C–O bonds .

Advanced Research Questions

Q. How do structural modifications at the 8 and 9 positions influence electronic properties and reactivity?

  • Electron-donating groups (e.g., methoxy in related compounds) increase electron density on the triazolo-pyrimidine core, enhancing nucleophilic reactivity .
  • Electron-withdrawing groups (e.g., chloro substituents) reduce basicity and alter π-π stacking in crystal lattices, affecting solubility .
  • Comparative studies using DFT calculations or cyclic voltammetry can quantify substituent effects on HOMO/LUMO levels .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Optimized stoichiometry : Adjusting molar ratios of arylhydrazides to aminopyrazoles (e.g., 1.2:1) improves cyclization efficiency .
  • Catalyst screening : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling reactions for aryl group introduction .
  • Reaction monitoring : In-situ FT-IR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How are advanced crystallization techniques employed to improve X-ray diffraction quality?

  • Slow evaporation : Using mixed solvents (e.g., methanol/dichloromethane) promotes slow crystal growth, reducing defects .
  • Temperature gradients : Gradual cooling (e.g., 5°C/hr) minimizes disorder in phenyl substituents .
  • High-pressure methods : Applied in polymorph screening to isolate thermodynamically stable forms .

Methodological Notes

  • Data Conflicts : Discrepancies in reaction conditions (e.g., solvent choices in vs. ) are addressed by emphasizing reproducibility protocols.
  • Structural References : Key bond angles and torsion angles from crystallographic data (e.g., C8–C9–H9A = 109.8°) ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.